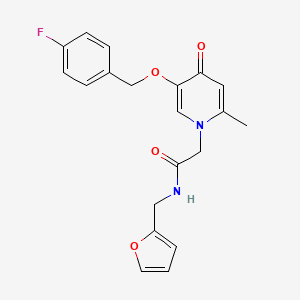

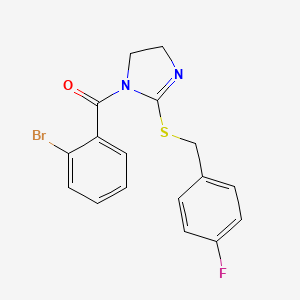

![molecular formula C11H16ClNO2 B2989859 3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride CAS No. 2567489-12-5](/img/structure/B2989859.png)

3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride” is a chemical compound with the molecular formula C11H16ClNO2. It is a derivative of 3-Aminobenzoic acid (also known as meta-aminobenzoic acid or MABA), which is an organic compound with the molecular formula H2NC6H4CO2H .

Synthesis Analysis

The synthesis of aminobenzoic acid derivatives has been achieved by reacting 4-amino benzoic acid and hydrochloride and refluxing . The Benzimidazolyl benzamine compound was firstly synthesized from PABA and o-phenylene diamine, which, after further reacting with formaldehyde and piperidine, resulted in a piperidinylmethyl-based benzamine derivative .Chemical Reactions Analysis

The reaction mechanism of benzoic acid with OH, NO3, and SO4 radicals in the atmosphere has been studied . The potential barriers of the elementary addition reactions of benzoic acid with OH radicals are lower than those of elementary abstraction reactions, and the potential barriers of OH-initiated reactions are less than for NO3 and SO4 reactions .Scientific Research Applications

Biosynthesis of Natural Products

A significant application of related compounds is in the biosynthesis of natural products. For instance, 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor to a large group of natural products such as naphthalenic and benzenic ansamycins, showcases the role of amino benzoic acids in the natural synthesis pathways. These compounds contribute to the chemical diversity in medicinal chemistry, highlighting their importance in drug discovery and development processes (Kang, Shen, & Bai, 2012).

Antibacterial Activity

Another critical area of research is the synthesis and evaluation of antibacterial properties of novel derivatives. Research on 3-hydroxy benzoic acid derivatives, for example, demonstrates their potential in antimicrobial and other biological activities. These studies underscore the compound's utility as a scaffold for developing new chemotherapeutic agents with antibacterial properties (Satpute, Gangan, & Shastri, 2018).

Chemical and Physical Studies

The study of the infra-red spectrum and zwitterion structure of meta aminobenzoic acid offers insights into the chemical and physical properties of these compounds. Such research helps in understanding the fundamental aspects that could influence the design and synthesis of novel compounds with specific desired activities (Gopal, Jose, & Biswas, 1967).

Microbial Biosynthesis

Furthermore, the microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli demonstrates the feasibility of producing important chemical building blocks through biotechnological means. This approach not only provides a sustainable pathway for producing these compounds but also offers the possibility of engineering microbial systems for the biosynthesis of derivatives with enhanced properties (Zhang & Stephanopoulos, 2016).

Novel Fluorescence Probes

Research into the development of novel fluorescence probes that can reliably detect reactive oxygen species illustrates the application of amino benzoic acid derivatives in analytical and diagnostic tools. These probes offer a powerful method for studying biological and chemical processes involving reactive oxygen species, showcasing the versatility of these compounds in scientific research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Safety and Hazards

The safety data sheet for 3-Aminobenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation .

Future Directions

Further investigation is needed to evaluate the safety and efficacy of aminobenzoic acid derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds . The design and synthesis of aminobenzoic acid derivatives could lead to the development of a wide range of novel molecules with potential medical applications .

Mechanism of Action

- The primary target of 3-[(3R)-3-Aminobutyl]benzoic acid hydrochloride is not explicitly mentioned in the available information. However, we know that it is a fungistatic compound widely used as a food preservative .

- It is conjugated to glycine in the liver and excreted as hippuric acid . Additionally, as the sodium salt form (sodium benzoate), it is used to treat urea cycle disorders by binding to amino acids. This leads to the excretion of these amino acids and a decrease in ammonia levels .

Target of Action

properties

IUPAC Name |

3-[(3R)-3-aminobutyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14;/h2-4,7-8H,5-6,12H2,1H3,(H,13,14);1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCQXCUBRXKLMC-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC(=CC=C1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC(=CC=C1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

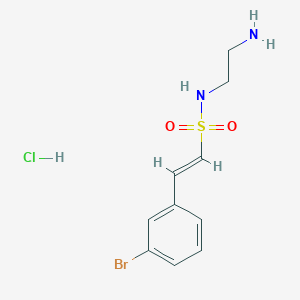

![3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2989776.png)

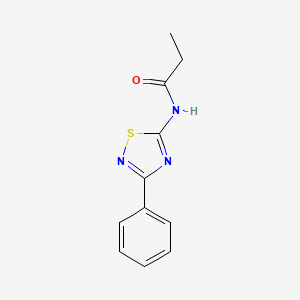

![4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2989781.png)

![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/no-structure.png)

![8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride](/img/structure/B2989790.png)

![methyl 3-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2989792.png)

![N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide](/img/structure/B2989793.png)